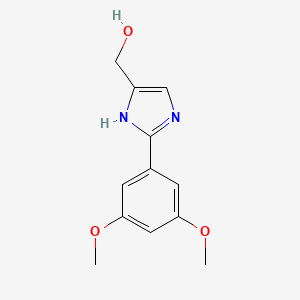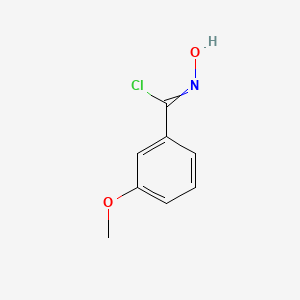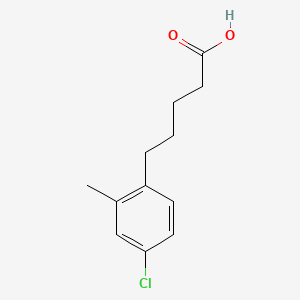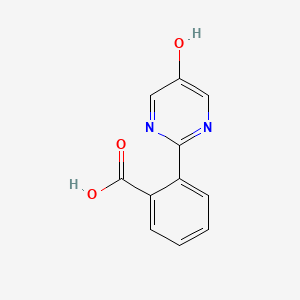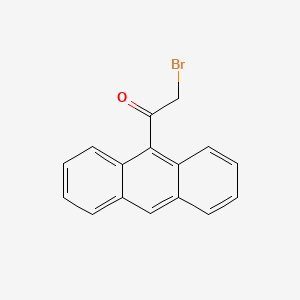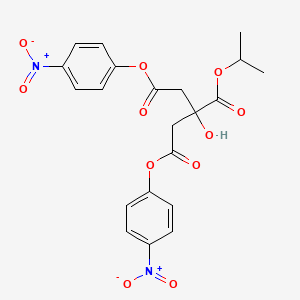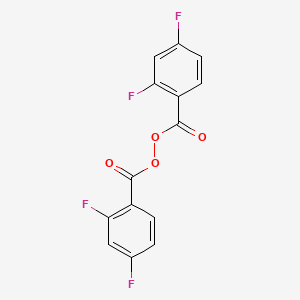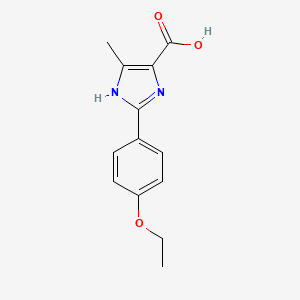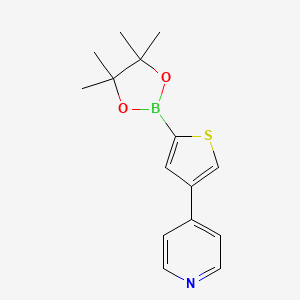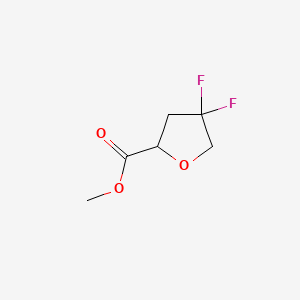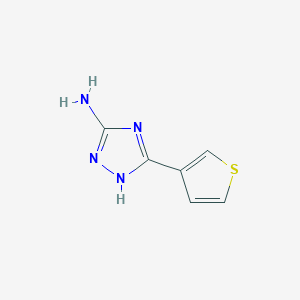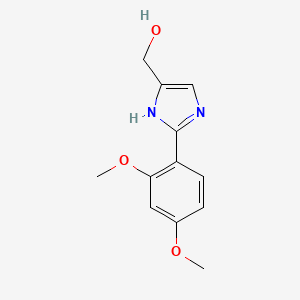
Diethyl 4-Fluoro-2-nitrobenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-Fluoro-2-nitrobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15FNO5P It is a derivative of benzylphosphonate, where the benzyl group is substituted with a fluorine atom and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Fluoro-2-nitrobenzylphosphonate typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with diethyl phosphite. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
4-Fluoro-2-nitrobenzyl chloride+Diethyl phosphiteBaseDiethyl 4-Fluoro-2-nitrobenzylphosphonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-Fluoro-2-nitrobenzylphosphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The phosphonate group can be oxidized to a phosphate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the nitro group under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group to an amine.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can convert the phosphonate group to a phosphate.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives.
Reduction: Products include amine derivatives.
Oxidation: Products include phosphate derivatives.
Applications De Recherche Scientifique
Diethyl 4-Fluoro-2-nitrobenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It can be used to study enzyme interactions, particularly those involving phosphonate groups.
Industry: Used in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Diethyl 4-Fluoro-2-nitrobenzylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through competitive binding at the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-Nitrobenzylphosphonate: Similar structure but lacks the fluorine atom.
Diethyl 4-Fluorobenzylphosphonate: Similar structure but lacks the nitro group.
Diethyl 2-Nitrobenzylphosphonate: Similar structure but the nitro group is in a different position.
Uniqueness
Diethyl 4-Fluoro-2-nitrobenzylphosphonate is unique due to the presence of both the fluorine and nitro groups on the benzyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific enzyme inhibition, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H15FNO5P |
|---|---|
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-6-10(12)7-11(9)13(14)15/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
MGEPUPPLJFTYTN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C=C(C=C1)F)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


